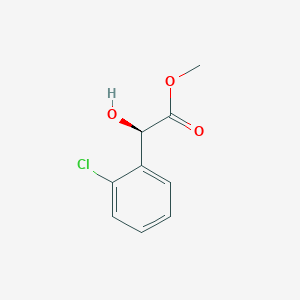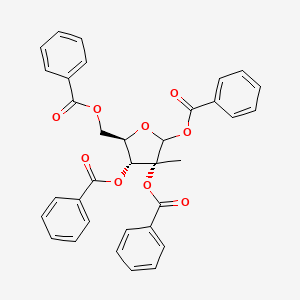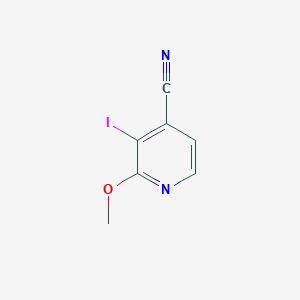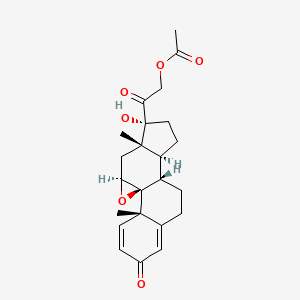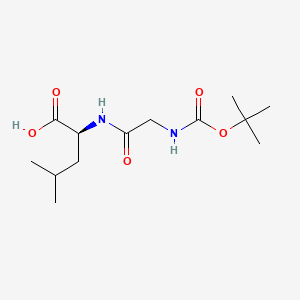
1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one
Vue d'ensemble
Description
“1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” is a chemical compound with the molecular formula C6H9NOS2. It has a molecular weight of 175.27 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the three-component condensation of primary amines with carbon disulfide and dialkyl maleates . Another method involves reacting 2- [5- (4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride with ethanol and amines to obtain the corresponding ester and amides .
Molecular Structure Analysis
The molecular structure of “1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” can be analyzed using various spectroscopic techniques such as NMR, HPLC, LC-MS, and UPLC .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one” include a molecular weight of 175.27 and a molecular formula of C6H9NOS2 .
Applications De Recherche Scientifique
Green Chemistry Synthesis
The principles of green chemistry emphasize the reduction or elimination of hazardous substances in the design, manufacture, and application of chemical products . 1-(2-Sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one plays a role in this field as a precursor for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides . These compounds are synthesized using water as a solvent, which is considered a green solvent due to its safety and non-toxic nature . This approach aligns with the goals of green chemistry by using safer solvents and reducing environmental impact.
Medicinal Chemistry
In medicinal chemistry, rhodanine derivatives, to which our compound is related, are recognized as a privileged structure . They are used as building blocks in the design of combinatorial libraries for drug discovery. The compound’s derivatives have been found to exhibit various biological activities and are currently undergoing different stages of clinical trials .
Safety and Hazards
Mécanisme D'action
The mechanism of action of thiazolidines often involves their interaction with various enzymes and receptors in the body, leading to changes in cellular processes and pathways. The specific targets and pathways affected can vary greatly depending on the specific structure and functional groups present in the thiazolidine compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of thiazolidine compounds. These factors can be affected by various chemical properties of the compound, such as its solubility, stability, and reactivity .
The action of thiazolidine compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with targets, and its overall efficacy .
Propriétés
IUPAC Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGBSLBKUIMZLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCSC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466460 | |
| Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85260-51-1 | |
| Record name | 2-Thiazolidinethione, 3-(1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





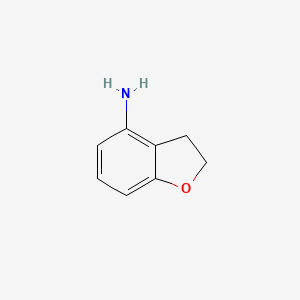
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
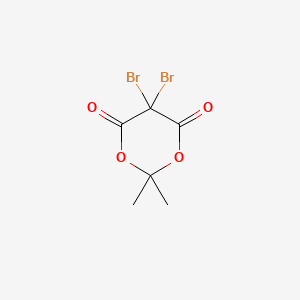

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)
